molecular formula C25H26N2OS B4673623 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4673623
M. Wt: 402.6 g/mol
InChI Key: ZZEGNVMATSOBKN-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carboxamide
  • 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carboxylic acid
  • 2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-methyl ester

Uniqueness

2-(Hexylsulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in various chemical reactions, providing versatility in synthetic applications. Additionally, the combination of hexylsulfanyl and methoxyphenyl groups imparts specific physicochemical properties that can be advantageous in different research and industrial contexts .

Properties

IUPAC Name

2-hexylsulfanyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c1-3-4-5-9-16-29-25-23(18-26)22(19-12-14-21(28-2)15-13-19)17-24(27-25)20-10-7-6-8-11-20/h6-8,10-15,17H,3-5,9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEGNVMATSOBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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